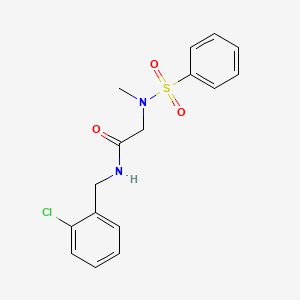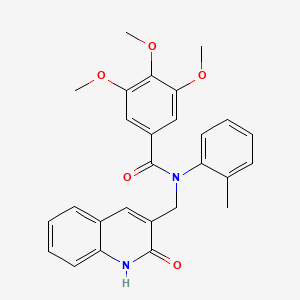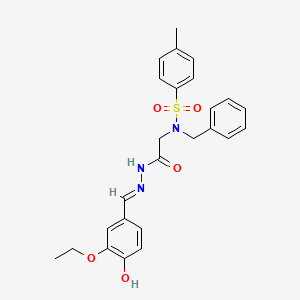![B7690099 1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 158536-07-3](/img/no-structure.png)
1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines a thiophene ring with a triazoloquinoxaline moiety. The presence of these rings endows the compound with a range of biological activities, making it a valuable candidate for various scientific research applications.
準備方法
The synthesis of 1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Quinoxaline Core: The synthesis begins with the formation of the quinoxaline core. This is achieved by reacting o-phenylenediamine with an appropriate dicarbonyl compound, such as glyoxal, under acidic conditions to yield quinoxaline.
Introduction of Triazole Ring: The quinoxaline intermediate is then subjected to a cyclization reaction with a suitable azide source, such as sodium azide, to form the triazole ring. This step is typically carried out under reflux conditions in the presence of a solvent like ethanol.
Thiophene Substitution: Finally, the thiophene ring is introduced through a nucleophilic substitution reaction. This involves reacting the triazoloquinoxaline intermediate with a thiophene derivative, such as thiophene-2-carboxylic acid, in the presence of a base like potassium carbonate.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反応の分析
1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically targets the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may reduce the triazole ring or the quinoxaline core, depending on the reaction conditions.
Substitution: Nucleophilic substitution reactions can be performed on the quinoxaline core or the thiophene ring. Common reagents for these reactions include halides and organometallic compounds.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures. This can be achieved using reagents like phosphorus oxychloride or sulfuric acid.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the triazole ring may yield dihydrotriazoles.
科学的研究の応用
1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antiviral and antimicrobial agent.
Cancer Research: The compound has been investigated for its anticancer properties.
Biological Studies: The compound is used as a molecular probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline involves multiple molecular targets and pathways:
DNA Intercalation: The compound intercalates with DNA, disrupting the normal function of the DNA molecule and inhibiting the proliferation of cancer cells.
Enzyme Inhibition: The compound has been shown to inhibit various enzymes, including those involved in the biosynthesis of nucleic acids and proteins.
Receptor Binding: The compound binds to specific receptors on the surface of cells, modulating their activity and leading to various biological effects.
類似化合物との比較
1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound lacks the thiophene ring but retains the triazoloquinoxaline core.
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds have a similar triazole ring but differ in the structure of the fused ring system.
Imiquimod: This compound is structurally similar to this compound and is used in the treatment of skin cancers.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline involves the reaction of 2-aminothiophene with 3,6-dichloroquinoxaline-2-carbonitrile in the presence of a base to form the intermediate 1-(thiophen-2-yl)quinoxalin-2(1H)-one. This intermediate is then reacted with sodium azide and copper(I) iodide to form the final product.", "Starting Materials": [ "2-aminothiophene", "3,6-dichloroquinoxaline-2-carbonitrile", "base", "sodium azide", "copper(I) iodide" ], "Reaction": [ "Step 1: 2-aminothiophene is reacted with 3,6-dichloroquinoxaline-2-carbonitrile in the presence of a base (such as potassium carbonate) in DMF at 120°C for 24 hours to form the intermediate 1-(thiophen-2-yl)quinoxalin-2(1H)-one.", "Step 2: The intermediate is then dissolved in DMF and sodium azide and copper(I) iodide are added. The reaction mixture is stirred at room temperature for 24 hours to form the final product, 1-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline.", "Step 3: The product is isolated by filtration, washed with water and dried under vacuum." ] } | |
CAS番号 |
158536-07-3 |
InChIキー |
NEOBUVIDDJJGHL-UHFFFAOYNA-N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7690024.png)
![(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7690030.png)


![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-fluorobenzamide](/img/structure/B7690056.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7690061.png)

![4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690068.png)

![N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B7690080.png)
![4-methoxy-N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B7690093.png)

![N-(2-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7690106.png)
![1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine](/img/structure/B7690112.png)
